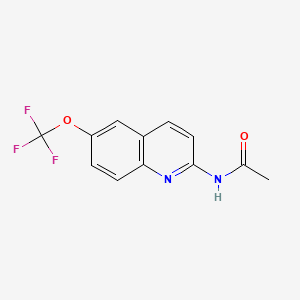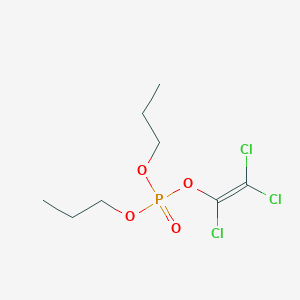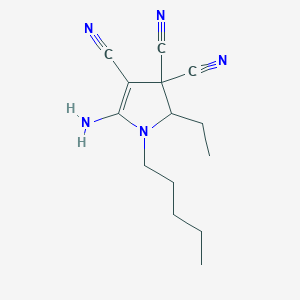
4-(Trifluoromethyl)benzenediazonium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)benzenediazonium tetrafluoroborate is a diazonium salt with the molecular formula C7H4BF7N2. It is a white to off-white solid that is soluble in acetonitrile and dimethyl sulfoxide. This compound is known for its use as a reagent in organic synthesis, particularly in ligand-directed C-H arylation reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)benzenediazonium tetrafluoroborate can be synthesized through the diazotization of 4-(trifluoromethyl)aniline. The process involves the reaction of 4-(trifluoromethyl)aniline with sodium nitrite in the presence of hydrochloric acid, followed by the addition of tetrafluoroboric acid to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is typically stored under inert atmosphere in a refrigerator to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Coupling Reactions: It can couple with phenols and amines to form azo compounds
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Sodium nitrite and hydrochloric acid for diazotization.
- Tetrafluoroboric acid for the formation of the diazonium salt.
- Reducing agents like sodium sulfite for reduction reactions .
Major Products Formed
The major products formed from reactions involving this compound include:
- Azo compounds from coupling reactions.
- Amines from reduction reactions.
- Substituted aromatic compounds from electrophilic aromatic substitution .
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)benzenediazonium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent for ligand-directed C-H arylation, which is a valuable tool in the synthesis of complex organic molecules.
Biology: It is used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of dyes and pigments through azo coupling reactions
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)benzenediazonium tetrafluoroborate involves the formation of a diazonium ion, which is highly reactive and can undergo various chemical transformations. The diazonium ion can act as an electrophile in substitution reactions, a coupling partner in azo coupling reactions, and can be reduced to form amines. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)benzenediazonium tetrafluoroborate can be compared with other diazonium salts such as:
Benzenediazonium tetrafluoroborate: Similar in structure but lacks the trifluoromethyl group, making it less reactive in certain reactions.
4-Nitrobenzenediazonium tetrafluoroborate: Contains a nitro group instead of a trifluoromethyl group, which affects its reactivity and applications.
4-Methoxybenzenediazonium tetrafluoroborate: Contains a methoxy group, which also influences its reactivity and use in different chemical reactions
This compound is unique due to the presence of the trifluoromethyl group, which enhances its reactivity and makes it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C7H4BF7N2 |
|---|---|
Peso molecular |
259.92 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C7H4F3N2.BF4/c8-7(9,10)5-1-3-6(12-11)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1 |
Clave InChI |
GDXCHUYNORMPJX-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C1=CC(=CC=C1C(F)(F)F)[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14132561.png)
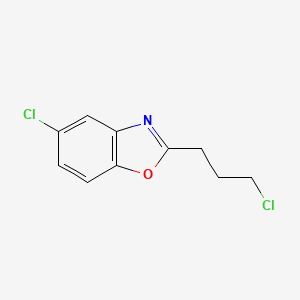
![2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B14132567.png)

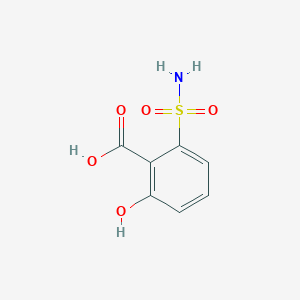

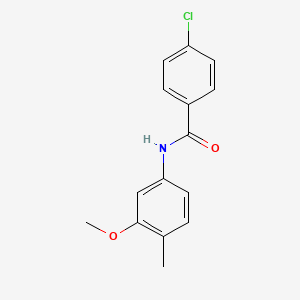
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)
